4-{[(2,5-Dimethylphenyl)methoxy]methyl}-1-(methanesulfonyl)piperidine

Physicochemical property analysis ADME prediction Drug-likeness assessment

4-{[(2,5-Dimethylphenyl)methoxy]methyl}-1-(methanesulfonyl)piperidine (CAS 647037-03-4) is a synthetic piperidine derivative characterized by a methanesulfonyl group on the piperidine nitrogen and a 2,5-dimethylbenzyl ether linked through a methoxymethyl spacer at the 4-position. Its molecular formula is C16H25NO3S (molecular weight: 311.44 g/mol).

Molecular Formula C16H25NO3S
Molecular Weight 311.4 g/mol
CAS No. 647037-03-4
Cat. No. B12606798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(2,5-Dimethylphenyl)methoxy]methyl}-1-(methanesulfonyl)piperidine
CAS647037-03-4
Molecular FormulaC16H25NO3S
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)COCC2CCN(CC2)S(=O)(=O)C
InChIInChI=1S/C16H25NO3S/c1-13-4-5-14(2)16(10-13)12-20-11-15-6-8-17(9-7-15)21(3,18)19/h4-5,10,15H,6-9,11-12H2,1-3H3
InChIKeyLEAMCDKBACGLLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyers' Guide to 4-{[(2,5-Dimethylphenyl)methoxy]methyl}-1-(methanesulfonyl)piperidine (CAS 647037-03-4): Chemical Identity and Core Characteristics


4-{[(2,5-Dimethylphenyl)methoxy]methyl}-1-(methanesulfonyl)piperidine (CAS 647037-03-4) is a synthetic piperidine derivative characterized by a methanesulfonyl group on the piperidine nitrogen and a 2,5-dimethylbenzyl ether linked through a methoxymethyl spacer at the 4-position. Its molecular formula is C16H25NO3S (molecular weight: 311.44 g/mol) . The compound belongs to the broader sulfonylpiperidine class, a scaffold explored in antibacterial thymidylate kinase (TMK) inhibition and muscarinic receptor modulation [1][2]. Unlike many in-class compounds that bear a sulfonamide linkage, this compound features a sulfonamide nitrogen directly bonded to the aromatic ring, which influences its conformational flexibility and electronic profile.

Why Generic Substitution Is Not Advisable: Structural Specificity of 4-{[(2,5-Dimethylphenyl)methoxy]methyl}-1-(methanesulfonyl)piperidine


The compound's differentiation from close analogs is rooted in its unique methoxymethyl linker between the piperidine core and the 2,5-dimethylbenzyl aryl group. In sulfonylpiperidine-based drug discovery, linker composition critically governs potency and selectivity; the replacement of a methylene linker by a sulfonamide in related TMK inhibitors preserved binding conformation but required further optimization [1]. Here, the methoxymethyl chain introduces an additional hydrogen-bond acceptor (the ether oxygen) and extends the spatial reach of the aryl group, which may modulate target engagement in protein binding pockets differently than simpler methylene or direct-ether linkers . This structural subtlety makes simple replacement by a closely related analog (such as CAS 647036-92-8, which lacks the extra methylene unit) unreliable without experimental validation.

Quantitative Evidence for Selection of 4-{[(2,5-Dimethylphenyl)methoxy]methyl}-1-(methanesulfonyl)piperidine


Topological Polar Surface Area (TPSA) vs. Direct-Ether Analog (CAS 647036-92-8)

The target compound exhibits a calculated TPSA of 54.99 Ų, compared to 46.9 Ų for the direct-ether analog 4-[(2,5-dimethylphenyl)methoxy]-1-(methylsulfonyl)piperidine (CAS 647036-92-8) [1]. This 8.1 Ų increase arises from the additional ether oxygen in the methoxymethyl linker.

Physicochemical property analysis ADME prediction Drug-likeness assessment

Predicted Lipophilicity (LogP) vs. Unsubstituted Benzyl Analog

The computed LogP of the target compound is 3.51, reflecting the contribution of two methyl substituents on the aromatic ring [1]. In comparison, 4-benzyl-1-methylsulfonylpiperidine (CAS 132251-82-2), which lacks the 2,5-dimethyl groups, has an estimated LogP of 2.69 [2].

LogP comparison Chemical stability Bioavailability prediction

Molecular Weight Differential vs. Piperazine Scaffold Alternative

With a molecular weight of 311.44 g/mol, the target compound is 14.0 g/mol heavier than the analogous piperazine derivative 1-[(2,5-dimethylphenyl)sulfonyl]piperazine (CAS 524711-33-9, MW: 297.44 g/mol) . This difference originates from the piperidine-to-piperazine scaffold switch and the presence of the methoxymethyl linker.

Binding selectivity Pharmacokinetics Scaffold comparison

Methanesulfonyl Substituent Impact on Hydrogen-Bonding Capacity vs. TMK-Optimized Sulfonamides

In the sulfonylpiperidine TMK inhibitor series, formation of hydrogen bonds with Arg48 of S. aureus TMK was essential for high enzyme affinity, as confirmed by crystallography [1]. The target compound bears a methanesulfonyl group (strong H-bond acceptor) rather than the extended sulfonamide aryl group found in optimized compound 11, which achieved MICs across a broad Gram-positive spectrum and >10⁵ selectivity over human TMK [1]. While direct biological data for CAS 647037-03-4 are not publicly available, its simpler sulfonyl architecture offers a reduced molecular complexity that may be advantageous for fragment-based screening or as a building block for lead optimization.

Structure-activity relationship Thymidylate kinase inhibition Antibacterial drug design

Recommended Application Scenarios for 4-{[(2,5-Dimethylphenyl)methoxy]methyl}-1-(methanesulfonyl)piperidine


Fragment-Based Lead Discovery for Antibacterial Targets

The favorable molecular weight (311.44 Da) and TPSA (54.99 Ų) align with fragment-like property guidelines (Rule of Three), making this compound suitable for fragment-based screening against bacterial targets such as thymidylate kinase (TMK) [1]. Its methanesulfonyl group can serve as a hydrogen-bond anchor to Arg48, analogous to the interaction exploited in optimized TMK inhibitors [2].

Muscarinic Acetylcholine Receptor Probe Development

As a member of the arylsulfonamide piperidine class, this compound may be investigated as a competitive or non-competitive modulator of the M5 muscarinic receptor, a target implicated in substance-use disorders and psychosis [3]. The 2,5-dimethylbenzyl ether motif provides a distinct steric and electronic profile compared to the unsubstituted benzyl or heteroaryl variants more commonly described in patent literature.

ADME-Tuned Chemical Tool for Blood-Brain Barrier Studies

The balanced lipophilicity (LogP 3.51) positions this compound near the upper limit of CNS drug-likeness, making it a useful probe for studies of passive blood-brain barrier permeability. Its higher TPSA relative to the direct-ether analog may result in modestly reduced brain penetration, providing a comparative tool for evaluating linker effects on CNS exposure.

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